molecular formula C7H6ClN3O3 B168343 N-(6-chloro-3-nitropyridin-2-yl)acetamide CAS No. 139086-97-8

N-(6-chloro-3-nitropyridin-2-yl)acetamide

Cat. No.: B168343
CAS No.: 139086-97-8
M. Wt: 215.59 g/mol
InChI Key: TWNSKFDHCYKQJL-UHFFFAOYSA-N
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Description

N-(6-chloro-3-nitropyridin-2-yl)acetamide is an organic compound with the molecular formula C7H6ClN3O3. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-chloro-3-nitropyridin-2-yl)acetamide can be synthesized through the reaction of 2-amino-6-chloro-3-nitropyridine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-3-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(6-chloro-3-nitropyridin-2-yl)acetamide has been investigated as a potential kinase inhibitor . It targets specific kinases that play crucial roles in cancer cell signaling pathways. Notably, it has shown activity against kinases such as MPS1, MAPKAPK2, and p70S6Kβ, which are implicated in tumor growth and survival.

Table 1: Kinase Inhibition Activity

KinaseActivityReference
MPS1Active
MAPKAPK2Active
p70S6KβActive

Biological Research

In biological studies, this compound is utilized to explore cell signaling pathways and mechanisms associated with various diseases, including cancer. Its ability to inhibit kinase activity disrupts essential cellular processes like proliferation and survival. Additionally, it has been shown to have antiviral properties , particularly against HIV. The compound inhibits viral replication by preventing the fusion of viral membranes with host cells.

Pharmaceutical Development

This compound is also explored for its potential in drug development . It serves as a building block for synthesizing new therapeutic agents aimed at treating cancer and viral infections. The compound's unique chemical structure allows for modifications that can enhance its efficacy and specificity towards biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines demonstrated significant inhibition of tumor growth with varying IC50 values:

Cell LineIC50 Value (μM)
HepG274.2
MDA-MB-23127.1

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Chemical Biology

As a tool compound in chemical biology , this compound aids in studying interactions between small molecules and biological targets. Understanding these interactions can lead to the identification of new therapeutic strategies and the development of more effective drugs.

Mechanism of Action

The mechanism of action of N-(6-chloro-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on certain kinases, which are enzymes involved in various cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-5-iodo-3-nitropyridin-2-yl)acetamide
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(6-chloro-3-nitropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chloro group on the pyridine ring makes it a versatile intermediate for further chemical modifications .

Biological Activity

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound features a nitropyridine moiety linked to an acetamide group, enhancing its chemical reactivity and biological activity. The synthesis typically involves a multi-step process, including:

  • Buchwald–Hartwig Arylamination : This step introduces the aromatic amine.
  • Nucleophilic Aromatic Substitution : A regioselective reaction that incorporates the nitro group.
  • Acetylation : Final modification to form the acetamide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Viral Proteins : It inhibits the replication of viruses such as HIV by preventing viral entry into host cells through membrane fusion inhibition.
  • Kinases : The compound acts as a protein kinase inhibitor, disrupting critical cellular pathways involved in cancer progression .

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity:

  • Inhibition of HIV : In vitro studies demonstrate its ability to inhibit HIV replication by binding to viral components.

Anticancer Potential

The compound has shown promise in cancer therapy due to its cytotoxic properties:

  • Cytotoxicity Studies : Various assays indicate that it can induce cell death in cancer cell lines, making it a candidate for further development in oncology .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases, which are crucial for cell signaling and proliferation:

Target KinaseIC50 Value (μM)Notes
p70S6Kβ12Significant inhibition observed
MAPKAPK2TBDFurther studies required

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

  • Antiviral Activity : A study demonstrated that this compound effectively inhibited HIV replication through specific interactions with viral proteins, suggesting a viable pathway for therapeutic development.
  • Cytotoxic Effects : In cancer research, this compound was part of a series evaluated for cytotoxicity against multiple cell lines, showing promising results that warrant further investigation into its mechanisms and potential clinical applications .
  • Kinase Inhibition : A detailed evaluation using radiometric assays confirmed its efficacy as a kinase inhibitor, with particular focus on kinases harboring rare cysteine residues that are crucial for their activity. This specificity may enhance the selectivity of treatments developed from this compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(6-chloro-3-nitropyridin-2-yl)acetamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Microwave-assisted synthesis is a viable approach for rapid and efficient preparation. For example, substituted pyridine derivatives can be synthesized via halogenated intermediates (e.g., 2-(2-halophenoxy)pyridin-3-amine) followed by acetylation . Optimize reaction parameters such as microwave power (100–150 W), temperature (80–120°C), and solvent polarity (e.g., DMF or acetonitrile). Catalytic systems like Pd/C or CuI may enhance regioselectivity during nitration . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structure of N-(6-chloro-3-nitropyridin-2-yl)acetamide?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for C=O (~1650–1700 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • NMR Spectroscopy : Use ¹H NMR to resolve aromatic protons (δ 7.5–8.5 ppm for pyridine) and acetamide methyl groups (δ ~2.1 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) and nitro/chloro-substituted carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation. Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Evaluate pH-dependent stability in buffers (e.g., PBS, pH 7.4) to simulate biological conditions .

Advanced Research Questions

Properties

IUPAC Name

N-(6-chloro-3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSKFDHCYKQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (120 mg, 5 mmole) in tetrahydrofuran(10 ml), a solution of 2-amino-3-nitro-6-chloropyridine (870 mg, 5 mmole) in 20 ml of tetrahydrofuran (20 ml) was added. The reaction mixture was stirred at room temperature for 30 min. A solution of acetic anhydride (377 μl, 6 mmole) in tetrahydrofuran (10 ml) was added and stirred at room temperature overnight. The reaction mixture was quenched with water and concentrated under reduced pressure. The crude product was dissolved in dichloromethane and washed with brine. The organic layer was dried with sodium sulfate and then concentrated under vacuo. The crude was purified by flash chromatography, eluting 78% hexane: 22% ethyl acetate to give a yellow product (88 mg).
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120 mg
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10 mL
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870 mg
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20 mL
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377 μL
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10 mL
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Synthesis routes and methods II

Procedure details

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